4,4-Bis(octyloxy)butanoic acid
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Overview
Description
Preparation Methods
The synthesis of 4,4-Bis(octyloxy)butanoic acid typically involves the reaction of butanoic acid with octanol in the presence of an acid catalyst to form the acetal linkage . The reaction conditions often include elevated temperatures and the removal of water to drive the reaction to completion. Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
4,4-Bis(octyloxy)butanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can convert the butanoic acid moiety to a corresponding ketone or aldehyde under specific conditions.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The acetal linkage can be hydrolyzed under acidic conditions to yield the original butanoic acid and octanol.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and acids like hydrochloric acid for hydrolysis . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4,4-Bis(octyloxy)butanoic acid has several applications in scientific research:
Mechanism of Action
The mechanism by which 4,4-Bis(octyloxy)butanoic acid exerts its effects involves its incorporation into lipid structures. The acetal linkage allows for the formation of stable lipid nanoparticles, which can encapsulate and deliver therapeutic agents to specific targets in the body . The molecular targets and pathways involved depend on the specific application and the nature of the encapsulated agents.
Comparison with Similar Compounds
4,4-Bis(octyloxy)butanoic acid can be compared with other similar compounds, such as:
4,4-Bis(hexyloxy)butanoic acid: This compound has shorter C6 tails, which may affect its lipid nanoparticle formation and stability.
4,4-Bis(decyloxy)butanoic acid: With longer C10 tails, this compound may exhibit different physical and chemical properties compared to this compound.
The uniqueness of this compound lies in its optimal C8 tail length, which provides a balance between hydrophobicity and stability in lipid nanoparticle applications .
Properties
Molecular Formula |
C20H40O4 |
---|---|
Molecular Weight |
344.5 g/mol |
IUPAC Name |
4,4-dioctoxybutanoic acid |
InChI |
InChI=1S/C20H40O4/c1-3-5-7-9-11-13-17-23-20(16-15-19(21)22)24-18-14-12-10-8-6-4-2/h20H,3-18H2,1-2H3,(H,21,22) |
InChI Key |
KQOYZXMRNJNKNZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC(CCC(=O)O)OCCCCCCCC |
Origin of Product |
United States |
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